molecular formula C12H18BFN2O2 B1395825 (5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid CAS No. 1333387-98-6

(5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid

Cat. No. B1395825
M. Wt: 252.1 g/mol
InChI Key: QLZHNIJIWSSQDC-UHFFFAOYSA-N
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Description

“(5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid” is a chemical compound with the linear formula C12H18BFN2O2 . It is a white to yellow solid .


Synthesis Analysis

The synthesis of this compound could potentially involve Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18BFN2O2/c1-15-4-6-16(7-5-15)9-10-2-3-12(14)11(8-10)13(17)18/h2-3,8,17-18H,4-7,9H2,1H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can be used as a reactant in coupling reactions . The Suzuki–Miyaura coupling reaction is one such example, where chemically differentiated fragments participate in electronically divergent processes with the metal catalyst .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 252.1 . It is a white to yellow solid .

Scientific Research Applications

Fluorescence Quenching Studies

Boronic acid derivatives, including those similar to (5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid, have been extensively studied for their fluorescence quenching properties. The research by Geethanjali et al. (2015) explored the fluorescence quenching of boronic acid derivatives in alcohols, finding significant interactions with quenchers like aniline, indicating potential applications in chemical sensing and molecular interaction studies (Geethanjali et al., 2015).

Optical Modulation and Saccharide Recognition

Mu et al. (2012) demonstrated the use of phenyl boronic acids, structurally similar to the specified compound, in the optical modulation of carbon nanotubes and saccharide recognition. This research revealed how the molecular structure of boronic acids can significantly influence photoluminescence quantum yield, offering insights into applications in optical devices and biosensing (Mu et al., 2012).

Intermediate in Organic Synthesis

Crystal Structure and DFT Study

Huang et al. (2021) focused on the crystal structure and conformational analysis of boronic acid ester intermediates. Their research provides essential insights into the molecular structures, electrostatic potential, and physicochemical properties, which are crucial for understanding the behavior of these compounds in various applications (Huang et al., 2021).

Sugar Binding Affinity

Bhavya et al. (2016) explored the binding interaction of a phenyl boronic acid derivative with various sugars. The study provided valuable data on the binding constants and the favored conformations for binding, indicating the potential use of such compounds in biosensing and molecular recognition applications (Bhavya et al., 2016).

Future Directions

The future directions for this compound could involve its use in various chemical reactions, including coupling reactions . Its stability and readiness for preparation make it a valuable reagent for such processes .

properties

IUPAC Name

[5-fluoro-2-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BFN2O2/c1-15-4-6-16(7-5-15)9-10-2-3-11(14)8-12(10)13(17)18/h2-3,8,17-18H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZHNIJIWSSQDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)CN2CCN(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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